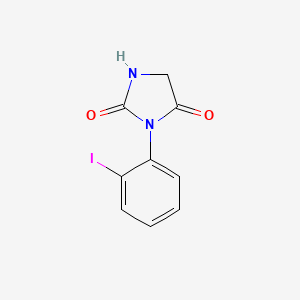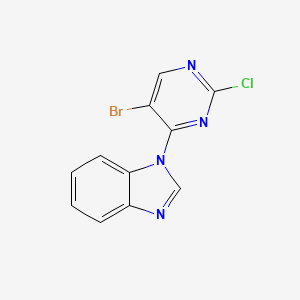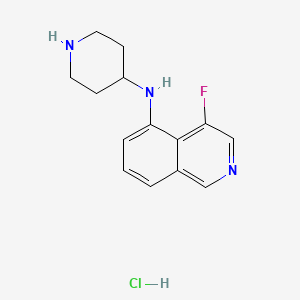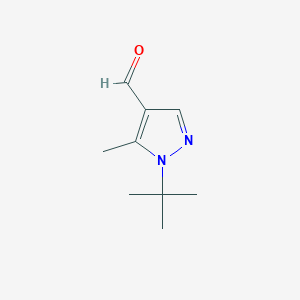![molecular formula C11H12ClN5 B8561817 7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-18-8](/img/structure/B8561817.png)
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They are used on several therapeutic targets .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves various protocols . For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The structure of this compound would be a specific instance of these skeletons.Chemical Reactions Analysis
Pyrimidine derivatives exert their potential through different action mechanisms . For example, one mechanism involves inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, a related compound has a melting point of 212–214 ℃, and its ATR-FTIR (υmax cm −1) values are 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Mechanism of Action
Properties
| 897360-18-8 | |
Molecular Formula |
C11H12ClN5 |
Molecular Weight |
249.70 g/mol |
IUPAC Name |
7-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H12ClN5/c12-8-5-9-10(14-6-8)11(16-7-15-9)17-3-1-13-2-4-17/h5-7,13H,1-4H2 |
InChI Key |
BMPWQHQLSTXNJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(phenylcarbonyl)phenyl]methanesulfonamide](/img/structure/B8561748.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B8561755.png)
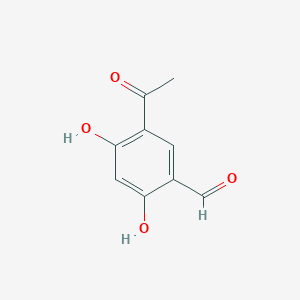
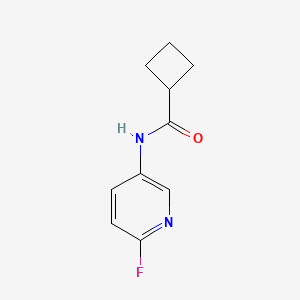
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B8561777.png)

